Alamecin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

11096-79-0 |

|---|---|

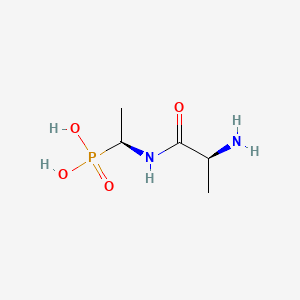

Molecular Formula |

C5H13N2O4P |

Molecular Weight |

196.14 g/mol |

IUPAC Name |

[(1S)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid |

InChI |

InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4-/m0/s1 |

InChI Key |

BHAYDBSYOBONRV-IMJSIDKUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C)P(=O)(O)O)N |

Canonical SMILES |

CC(C(=O)NC(C)P(=O)(O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction

Alamethicin is a channel-forming peptide antibiotic produced by the fungus Trichoderma viride.[1] It belongs to the peptaibol family, a class of peptides characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1][2] Alamethicin is notable for its ability to form voltage-gated ion channels in lipid bilayers, a property that has made it a subject of extensive research in biophysics and membrane biology.[3][4] The primary structure of Alamethicin is crucial to its function, dictating its helical conformation and its interactions with cell membranes. This guide provides a detailed overview of the primary structure of Alamethicin, its isoforms, and the experimental methodologies used to elucidate its sequence.

Core Primary Structure of Alamethicin

The primary structure of Alamethicin is a 20-residue peptide.[5] A key feature of its sequence is the high content of the non-standard amino acid α-aminoisobutyric acid (Aib), which is known to induce a helical conformation in peptides.[2][6][7] The N-terminus of Alamethicin is blocked by an acetyl group, and the C-terminus is modified with a phenylalaninol (Pheol) residue.[8][9][10]

Post-Translational Modifications:

-

N-terminal Acetylation: The amino group of the N-terminal Aib residue is acetylated.[9][11] This modification neutralizes the positive charge at the N-terminus, which can influence the peptide's interaction with membranes and its stability.[11]

-

C-terminal Phenylalaninol: The C-terminal amino acid is phenylalaninol (Pheol), an amino alcohol derived from phenylalanine.[8][9] This feature is characteristic of peptaibols.

Alamethicin Isoforms

Alamethicin is not a single molecular entity but rather a microheterogeneous mixture of closely related isoforms.[3][5][12] These isoforms are broadly categorized into two main groups, F30 and F50, based on their chromatographic behavior.[5] The primary difference between these two families lies in the amino acid at position 18.[8]

Alamethicin F30

The F30 family of isoforms is characterized by the presence of a glutamic acid (Glu) residue at position 18, which imparts an acidic character to the peptide.[8]

Alamethicin F50

The F50 family of isoforms contains a glutamine (Gln) residue at position 18, rendering the peptide neutral.[8] Commercially available Alamethicin is often a mixture dominated by the F50 isoforms.[5]

Data Presentation: Amino Acid Sequences of Alamethicin Isoforms

The following tables summarize the amino acid sequences of the major Alamethicin F30 and F50 isoforms. The notation "Aib" is used for α-aminoisobutyric acid.

Table 1: Primary Structure of Major Alamethicin F30 Isoforms [5]

| Position | Amino Acid |

| 1 | Ac-Aib |

| 2 | Pro |

| 3 | Aib |

| 4 | Ala |

| 5 | Aib |

| 6 | Ala/Aib |

| 7 | Gln |

| 8 | Aib |

| 9 | Val |

| 10 | Aib |

| 11 | Gly |

| 12 | Leu |

| 13 | Aib |

| 14 | Pro |

| 15 | Val |

| 16 | Aib |

| 17 | Aib |

| 18 | Glu |

| 19 | Gln |

| 20 | Pheol |

Note: Position 6 shows microheterogeneity, with either Alanine (Ala) or α-Aminoisobutyric acid (Aib) being present.

Table 2: Primary Structure of Major Alamethicin F50 Isoforms [5][8]

| Position | Amino Acid |

| 1 | Ac-Aib |

| 2 | Pro |

| 3 | Aib |

| 4 | Ala |

| 5 | Aib |

| 6 | Ala/Aib |

| 7 | Gln |

| 8 | Aib |

| 9 | Val |

| 10 | Aib |

| 11 | Gly |

| 12 | Leu |

| 13 | Aib |

| 14 | Pro |

| 15 | Val |

| 16 | Aib |

| 17 | Gln |

| 18 | Gln |

| 19 | Gln |

| 20 | Pheol |

Note: Position 6 shows microheterogeneity, with either Alanine (Ala) or α-Aminoisobutyric acid (Aib) being present. The key difference from the F30 series is the Gln at position 18.

Experimental Protocols for Primary Structure Determination

The determination of the primary structure of Alamethicin was a challenging task due to its resistance to enzymatic digestion and the presence of non-standard amino acids.[3][12] A combination of chemical degradation methods, amino acid analysis, and mass spectrometry was employed.

Partial Acid Hydrolysis

Due to the resistance of Alamethicin to enzymatic cleavage, partial acid hydrolysis was a key technique used to generate smaller, overlapping peptide fragments that could be sequenced.

-

Protocol:

-

A solution of Alamethicin is prepared in concentrated hydrochloric acid (HCl).

-

The solution is incubated at an elevated temperature (e.g., 37°C) for a defined period (e.g., 24-72 hours). The duration is critical to achieve a suitable degree of fragmentation.

-

The resulting mixture of peptide fragments is then separated using techniques such as paper electrophoresis or chromatography.

-

The amino acid composition of each purified fragment is determined.

-

The sequence of the fragments is determined using methods like the Dansyl-Edman degradation.

-

The overlapping sequences of the fragments are then pieced together to deduce the full sequence of the parent peptide.

-

Amino Acid Analysis

This technique is used to determine the amino acid composition of the intact Alamethicin and its fragments.

-

Protocol:

-

The peptide sample is completely hydrolyzed to its constituent amino acids by heating in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

The hydrolysate is dried to remove the acid.

-

The amino acid mixture is then separated by ion-exchange chromatography.

-

The separated amino acids are quantified by post-column derivatization with a reagent such as ninhydrin, which forms a colored product that can be detected spectrophotometrically. The amount of each amino acid is determined by comparing the peak areas to those of a standard amino acid mixture.

-

Edman Degradation

The Edman degradation method is a sequential process for determining the amino acid sequence from the N-terminus of a peptide.

-

Protocol:

-

The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

The PTC-peptide is then treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.

-

The thiazolinone derivative is extracted and converted to the more stable phenylthiohydantoin (PTH)-amino acid.

-

The PTH-amino acid is identified by chromatography (e.g., HPLC).

-

The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.

-

Mass Spectrometry

Modern mass spectrometry techniques, particularly Electrospray Ionization (ESI-MS) and tandem mass spectrometry (MS/MS), are powerful tools for determining the sequence of peptides like Alamethicin.

-

Protocol:

-

Sample Preparation: The Alamethicin sample is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).

-

Ionization: The sample solution is introduced into the mass spectrometer via an electrospray ion source. A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, charged peptide ions are released into the gas phase.

-

Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide ions is measured, providing the molecular weight of the different Alamethicin isoforms present in the sample.

-

Tandem Mass Spectrometry (MS/MS): Ions of a specific m/z value (corresponding to a particular isoform) are selected and fragmented by collision with an inert gas (e.g., argon or nitrogen). This process is called collision-induced dissociation (CID).

-

Fragment Ion Analysis (MS2): The m/z values of the resulting fragment ions are measured. The peptide bond cleavage occurs in a predictable manner, generating a series of fragment ions (e.g., b- and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.

-

Sequence Determination: The amino acid sequence is deduced by analyzing the fragmentation pattern.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the determination of the primary structure of Alamethicin.

Caption: Experimental workflow for Alamethicin primary structure determination.

References

- 1. Alamethicin - Wikipedia [en.wikipedia.org]

- 2. Alamethicin and related membrane channel forming polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The primary structure of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Infrared studies on the conformation of synthetic alamethicin fragments and model peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. researchgate.net [researchgate.net]

- 9. Alamethicin biosynthesis: acetylation of the amino terminus and attachment of phenylalaninol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical nature and sequence of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifetein.com [lifetein.com]

- 12. The primary structure of alamethicin - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Membrane: An In-depth Guide to the Alamethicin Voltage-Gated Channel Formation Theory

For Researchers, Scientists, and Drug Development Professionals

Alamethicin, a 20-amino acid peptide antibiotic produced by the fungus Trichoderma viride, has long served as a crucial model system for understanding the mechanisms of voltage-gated ion channels.[1][2] Its ability to self-assemble within lipid bilayers to form discrete, voltage-dependent conductive pores has made it an invaluable tool in biophysics and a subject of intense study.[3][4] This technical guide delves into the core theories of alamethicin channel formation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

The Core Theories: Barrel-Stave vs. Toroidal Pore Models

The formation of a conductive channel by alamethicin peptides is a multi-step process initiated by the partitioning of monomers from the aqueous phase onto the surface of the lipid membrane. The application of a transmembrane voltage then provides the driving force for the insertion of these amphipathic helices into the hydrophobic core of the bilayer.[5][6] Once inserted, these monomers aggregate to form a pore. Two primary models have been proposed to describe the architecture of this pore: the "barrel-stave" model and the "toroidal pore" model.

The Barrel-Stave Model

The prevailing theory for alamethicin is the barrel-stave model . In this configuration, the alamethicin helices (the "staves") arrange themselves in a circular, barrel-like structure, lining the pore.[7][8] The hydrophobic surfaces of the helices face outward, interacting with the lipid acyl chains of the membrane, while their hydrophilic faces point inward, forming a water-filled channel.[8] This model is supported by the observation of discrete, multi-level conductance states, which are thought to correspond to the addition or removal of individual peptide monomers from the pore assembly.[9][10]

The Toroidal Pore Model

An alternative, though less favored for alamethicin, is the toroidal pore or "wormhole" model. In this arrangement, the peptide helices, along with the headgroups of the lipid molecules, curve inward to line the pore.[11] This creates a continuous curvature of the membrane, forming a channel that is lined by both peptides and lipids.[11] While this model has been proposed for other antimicrobial peptides, the distinct, stepwise conductance changes observed with alamethicin are more readily explained by the discrete addition of monomers in the barrel-stave configuration.[12]

Quantitative Characteristics of Alamethicin Channels

The electrical properties of alamethicin channels have been extensively characterized, providing valuable insights into their structure and function. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Conditions |

| Number of Monomers (n) | 4 - 12 | Dependent on lipid composition and voltage.[2] |

| Pore Radius (Å) | 7.5 (Level 0) - 12 (Level 1) | Varies with the number of monomers.[6] |

| Single-Channel Conductance | Multiple discrete levels (e.g., L0, L1, L2, etc.) | Measured in 1 M KCl.[5][6] |

| ~50 pS (Level 0) | [6] | |

| Higher levels are not simple multiples of L0. | [5] | |

| Channel Lifetime | Milliseconds to minutes | Highly dependent on lipid composition and temperature.[3][9][11] |

| Non-persistent channels: < 1 min | Observed at low temperatures.[11] | |

| Persistent channels: Long-lasting | [11] |

Experimental Protocols: The Black Lipid Membrane (BLM) Technique

The Black Lipid Membrane (BLM) technique is a cornerstone for studying the electrical properties of ion channels like alamethicin. It involves the formation of a planar lipid bilayer across a small aperture, separating two aqueous compartments.

Detailed Methodology

-

Chamber Setup : A typical BLM setup consists of a two-chamber cuvette (cis and trans compartments) made of a hydrophobic material like Teflon, with a small aperture (50-250 µm) in the dividing wall.

-

Electrode Preparation : Ag/AgCl electrodes are placed in both chambers to apply a voltage and measure the resulting current.

-

Membrane Formation :

-

A solution of purified lipids (e.g., diphytanoyl phosphatidylcholine - DPhPC) in an organic solvent (e.g., n-decane) is prepared.

-

The lipid solution is "painted" across the aperture with a fine brush or syringe.

-

The solvent thins out and is excluded from the bilayer, which then forms a stable, giga-ohm seal. This thinning process can be monitored by observing the reflection of light (the membrane appears black when formed) or by measuring the capacitance.

-

-

Alamethicin Addition :

-

A stock solution of alamethicin in a solvent like ethanol is prepared.

-

A small aliquot of the alamethicin solution is added to the cis chamber (the side to which the voltage is applied). The final concentration is typically in the nanomolar range.

-

-

Data Acquisition :

-

A voltage-clamp amplifier is used to apply a defined transmembrane potential and record the ionic current flowing through any formed channels.

-

The system is allowed to equilibrate, and channel formation is induced by applying a voltage (typically > 100 mV).

-

Single-channel currents appear as discrete, step-like changes in the recorded current trace. These events are then analyzed for their conductance, duration, and voltage-dependence.

-

Conclusion

The study of alamethicin continues to provide fundamental insights into the principles of voltage-gated channel formation and peptide-membrane interactions. The barrel-stave model, supported by a wealth of quantitative electrophysiological data, remains the most accepted framework for understanding its channel architecture. The detailed experimental protocols, particularly the BLM technique, allow for precise characterization of these channels at the single-molecule level. For researchers and drug development professionals, the principles elucidated from the alamethicin model system offer a robust foundation for understanding more complex biological channels and for the rational design of novel channel-modulating therapeutics.

References

- 1. Alamethicin - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Ion Channels of Alamethicin Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and stability of alamethicin conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Alamethicin-induced single channel conductance fluctuations in biological membranes | Nature [preview-nature.com]

- 10. rcsb.org [rcsb.org]

- 11. Two classes of alamethicin transmembrane channels: molecular models from single-channel properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactions of Alamethicin with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture of Alamethicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alamethicin, a channel-forming peptide antibiotic produced by the fungus Trichoderma viride, has been a subject of intense scientific scrutiny due to its ability to form voltage-gated ion channels in lipid membranes.[1] This technical guide provides an in-depth exploration of the molecular structure of Alamethicin, summarizing key quantitative data, detailing experimental methodologies for its structural determination, and visualizing its mechanism of action.

Primary and Secondary Structure: The Helical Monomer

Alamethicin is a 20-amino acid peptide that is rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[1] The presence of Aib residues strongly induces the formation of an α-helical secondary structure.[1] The primary sequence of the main component of the natural Alamethicin mixture is presented in Table 1.

Table 1: Primary Amino Acid Sequence of Alamethicin

| Position | Amino Acid |

| 1 | Ac-Aib |

| 2 | Pro |

| 3 | Aib |

| 4 | Ala |

| 5 | Aib |

| 6 | Ala |

| 7 | Gln |

| 8 | Aib |

| 9 | Val |

| 10 | Aib |

| 11 | Gly |

| 12 | Leu |

| 13 | Aib |

| 14 | Pro |

| 15 | Val |

| 16 | Aib |

| 17 | Aib |

| 18 | Glu |

| 19 | Gln |

| 20 | Pheol |

Note: Ac-Aib is N-acetylated Aib, and Pheol is phenylalaninol.

The secondary structure of Alamethicin is predominantly α-helical.[2][3] However, the presence of a Proline residue at position 14 induces a significant bend or "kink" in the helix.[2][3] Solid-state NMR studies have further refined this model, suggesting that the N-terminus forms an α-helix while the C-terminus adopts a 310-helical conformation.[4] This amphipathic helix, with its polar and non-polar faces, is crucial for its interaction with and insertion into cell membranes.[3][5]

Tertiary and Quaternary Structure: The Ion Channel Assembly

The functional form of Alamethicin is not a single molecule but rather an aggregate of multiple helical monomers that assemble to form a transmembrane ion channel.[1][6] This assembly constitutes the tertiary and quaternary structure of Alamethicin. The process is voltage-dependent; a transmembrane potential facilitates the insertion of the Alamethicin monomers into the lipid bilayer.[2]

Molecular dynamics simulations and experimental evidence suggest that these channels are formed by parallel bundles of transmembrane helices surrounding a central pore.[2] The number of monomers per channel can vary, leading to multiple conductance states.[2] Studies have indicated channel formation from the aggregation of four to six, and in some cases, up to eight Alamethicin molecules.[1][2][6] The interior of the channel is hydrophilic, allowing the passage of ions, while the exterior is hydrophobic, interacting with the lipid acyl chains of the membrane.[7]

Quantitative Structural Data

The following table summarizes key quantitative data obtained from various structural studies of Alamethicin.

Table 2: Quantitative Structural Parameters of Alamethicin

| Parameter | Value | Method | Reference |

| Crystal Structure Resolution | 1.5 Å | X-ray Diffraction | [3] |

| Total Structure Weight | ~2 kDa | - | |

| Number of Residues | 20 | Sequencing | [8] |

| Helical Type | α-helix and 310-helix | Solid-State NMR | [4] |

| Monomers per Channel | 4-8 | Molecular Dynamics, X-ray Diffraction | [2][6] |

| Molecular Length (helical) | ~3.2 nm | X-ray Crystallography | [9] |

| Dipole Moment | 60-79 D | - | [9] |

Experimental Protocols for Structural Determination

The determination of Alamethicin's molecular structure has relied heavily on high-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

The crystal structure of Alamethicin was determined at a resolution of 1.5 Å, providing a detailed atomic-level view of the monomeric conformation.[3]

Methodology:

-

Crystallization: Alamethicin was crystallized from a non-aqueous solvent to obtain crystals suitable for X-ray diffraction.

-

Data Collection: The crystals were exposed to a beam of X-rays, and the resulting diffraction pattern was recorded. To resolve the phase problem for pore reconstruction, multiwavelength anomalous diffraction at the bromine K edge was performed using a brominated lipid.[6]

-

Structure Solution and Refinement: The diffraction data was processed to calculate an electron density map, from which the atomic coordinates were determined. The structural model was then refined to best fit the experimental data.[3]

NMR Spectroscopy

Solid-state NMR spectroscopy has been instrumental in characterizing the secondary structure of Alamethicin in a membrane-like environment.[4][10]

Methodology:

-

Sample Preparation: Alamethicin, isotopically labeled with 13C and 15N at specific residues, was incorporated into phospholipid bilayers.

-

NMR Data Acquisition: Solid-state NMR spectra were acquired to measure the chemical shift anisotropy of the labeled carbonyl carbons and amide nitrogens.[4]

-

Structural Analysis: The chemical shift oscillations along the peptide backbone were analyzed to determine the helical conformation (α-helix vs. 310-helix) and the tilt of the helical segments relative to the bilayer normal.[4] Nuclear Overhauser effect (NOE) data was used to provide distance constraints for molecular modeling.[11]

Mechanism of Action: A Barrel-Stave Model

The prevailing model for the Alamethicin ion channel is the "barrel-stave" model.[5][6] In this model, the individual Alamethicin helices (the "staves") aggregate in the membrane to form a cylindrical pore (the "barrel"). The hydrophilic faces of the amphipathic helices line the central pore, creating a water-filled channel for ion transport, while the hydrophobic faces interact with the lipid environment.[7] The number of staves in the barrel can change, which accounts for the different observed conductance levels of the channel.[2]

References

- 1. Alamethicin - Wikipedia [en.wikipedia.org]

- 2. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure of the Alamethicin Pore Reconstructed by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The primary structure of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational Changes in Alamethicin Associated with Substitution of Its α-Methylalanines with Leucines: A FTIR Spectroscopic Analysis and Correlation with Channel Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Modeling the Structure of Crystalline Alamethicin and Its NMR Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of the secondary structure on the pore forming properties of synthetic alamethicin analogs: NMR and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Origin of the Alamethicin Antibiotic

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

Alamethicin, a potent channel-forming peptide antibiotic, has been a subject of extensive research since its discovery. Produced by the soil fungus Trichoderma viride, this peptaibol has garnered significant interest for its unique mechanism of action, which involves the formation of voltage-gated ion channels in cell membranes. This technical guide provides a comprehensive overview of the discovery, origin, and detailed experimental protocols for the isolation, purification, and characterization of alamethicin. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial peptides and novel therapeutic agents.

Discovery and Origin

Alamethicin was first isolated from the fungus Trichoderma viride.[1] This discovery opened a new avenue in the research of peptide antibiotics, particularly those with membrane-disrupting properties. Alamethicin belongs to a class of peptides known as peptaibols, which are characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an acetylated N-terminus, and a C-terminal amino alcohol.[2]

The biosynthesis of alamethicin is a non-ribosomal process, catalyzed by a large multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS).[1] This enzymatic machinery allows for the incorporation of non-standard amino acids and modifications, leading to the unique structure of alamethicin.

Physicochemical Properties and Structure

Alamethicin is a mixture of closely related 20-amino acid peptides. The primary sequence of the major component, alamethicin F50/5, is:

Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-Phl

Where Ac is an acetyl group, Aib is α-aminoisobutyric acid, and Phl is phenylalaninol.[2] The presence of multiple Aib residues strongly induces the formation of an α-helical conformation.[1] This helical structure is crucial for its biological activity, as it allows the peptide to insert into and span lipid bilayers.[3]

Antimicrobial Activity

Alamethicin exhibits potent antimicrobial activity, primarily against Gram-positive bacteria.[4] Its mechanism of action involves the formation of voltage-dependent ion channels in the cell membrane, leading to the dissipation of the membrane potential and ultimately cell death.[1][5] The formation of these channels is a cooperative process, involving the aggregation of several alamethicin monomers into a "barrel-stave" pore.[6][7]

Table 1: Minimum Inhibitory Concentrations (MIC) of Alamethicin

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | - | 16 | [3][8] |

| Enterococcus faecalis | Wild-type | 5.0 (IC₅₀) | [1] |

| Staphylococcus aureus | ATCC 25923 | 0.08 µM (MPX, a comparable antimicrobial peptide) | [9] |

| Candida albicans | - | >250 (for LL-37, another AMP) | [10] |

| Aspergillus fumigatus | - | MIC range of 3.91 to 250 µM for various antifungal peptides | [11] |

Note: Specific MIC values for S. aureus, C. albicans, and A. fumigatus with alamethicin were not available in the search results. The provided data for these organisms are for other antimicrobial peptides and are included for comparative context.

Experimental Protocols

Isolation and Purification of Alamethicin from Trichoderma viride

This protocol is adapted from general methods for the isolation of fungal metabolites.

1. Fungal Culture:

-

Inoculate Trichoderma viride spores into a suitable liquid medium, such as Potato Dextrose Broth (PDB).

-

Incubate the culture at 25-28°C for 7-10 days with shaking to ensure proper aeration.

2. Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.

-

Pool the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification by High-Performance Liquid Chromatography (HPLC):

-

Dissolve the crude extract in a suitable solvent, such as methanol.

-

Purify the dissolved extract using a reversed-phase HPLC column (e.g., C18).

-

Employ a gradient elution system with two mobile phases:

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

-

A typical gradient could be a linear increase from 20% to 80% of Mobile Phase B over 30 minutes.

-

Monitor the elution profile at a wavelength of 214 nm.

-

Collect the fractions corresponding to the alamethicin peaks and verify their purity by analytical HPLC and mass spectrometry.

Structural Characterization

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of the purified alamethicin in a suitable solvent, such as methanol or acetonitrile/water (1:1 v/v) with 0.1% formic acid.

-

Infuse the sample directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for alamethicin F50/5 is approximately m/z 1963.6.

-

For tandem mass spectrometry (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain fragment ions for sequence verification.

Protocol for ¹H NMR Spectroscopy in Methanol: [1][2]

-

Dissolve a few milligrams of purified alamethicin in deuterated methanol (CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

To obtain detailed structural information, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments will aid in the assignment of proton resonances and provide information about through-bond and through-space connectivities, which are essential for determining the three-dimensional structure of the peptide in solution.

Protocol for Crystallization of Alamethicin:

-

Obtaining high-quality crystals of membrane-active peptides like alamethicin can be challenging. A common method involves co-crystallization with lipids.

-

Prepare a solution of purified alamethicin and a suitable lipid (e.g., a brominated lipid for phasing) in an organic solvent mixture.[6]

-

Use the vapor diffusion method (hanging drop or sitting drop) to set up crystallization trials.[12]

-

Screen a wide range of conditions, including different precipitants (e.g., polyethylene glycols of various molecular weights), pH, and temperatures.

-

Once suitable crystals are obtained, they can be subjected to X-ray diffraction analysis to determine the high-resolution three-dimensional structure.[13]

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

Alamethicin remains a cornerstone in the study of antimicrobial peptides and membrane biophysics. Its well-defined structure and mechanism of action provide a valuable model system for understanding peptide-lipid interactions and the principles of ion channel formation. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into this fascinating antibiotic and its potential applications in the development of new therapeutic strategies to combat infectious diseases.

References

- 1. High-resolution 1H NMR study of the solution structure of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of the Alamethicin Pore Reconstructed by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Activity of Antimicrobial Peptide Mimetics in the Oral Cavity: I. Activity Against Biofilms of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the alamethicin pore reconstructed by x-ray diffraction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]

- 8. Modeling the Structure of Crystalline Alamethicin and Its NMR Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

Alamethicin's Interaction with Microbial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alamethicin, a 20-amino acid peptide antibiotic produced by the fungus Trichoderma viride, has long been a subject of intense scientific scrutiny due to its potent antimicrobial activity, particularly against Gram-positive bacteria.[1] Its mechanism of action, primarily involving the formation of voltage-gated ion channels within the cell membrane, offers a compelling model for understanding peptide-lipid interactions and provides a potential blueprint for the design of novel antimicrobial agents. This technical guide provides an in-depth exploration of the molecular interactions between alamethicin and microbial cell membranes, detailing its mechanism of action, quantitative activity data, and comprehensive experimental protocols for its study.

Introduction

The rise of antibiotic-resistant pathogens necessitates the exploration of alternative antimicrobial strategies. Membrane-active peptides like alamethicin represent a promising class of molecules that target the fundamental structure of the microbial cell envelope, making the development of resistance more challenging for the pathogen. Alamethicin's ability to self-assemble into transmembrane pores disrupts the integrity of the cell membrane, leading to leakage of cellular contents and ultimately, cell death.[2] This guide will delve into the core principles of this interaction, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate and harness the potential of alamethicin and similar membrane-active peptides.

Mechanism of Action: From Monomer to Pore

The interaction of alamethicin with the microbial cell membrane is a multi-step process that is dependent on peptide concentration, membrane lipid composition, and the presence of a transmembrane potential.[3]

Initial Membrane Binding and Concentration-Dependent Orientation

At low concentrations, alamethicin monomers adsorb to the surface of the lipid bilayer in a parallel orientation.[4] As the peptide concentration increases, a critical threshold is reached, leading to the insertion of alamethicin monomers into the membrane in a transmembrane orientation.[4] This transition is a key step in the formation of conductive pores.

The Barrel-Stave Model of Pore Formation

The most widely accepted model for alamethicin pore formation is the "barrel-stave" model. In this model, several transmembrane alamethicin helices (the "staves") aggregate to form a cylindrical pore (the "barrel") through the lipid bilayer. The hydrophilic faces of the amphipathic helices line the aqueous channel, while the hydrophobic faces interact with the lipid acyl chains of the membrane. The number of monomers per pore can vary, leading to channels with different conductance levels.[5][6]

Disruption of Membrane Integrity and Cell Death

The formation of these transmembrane pores has profound consequences for the microbial cell:

-

Ion Leakage and Depolarization: The channels allow the unregulated passage of ions across the membrane, dissipating the essential membrane potential required for cellular processes such as ATP synthesis and nutrient transport.

-

Loss of Cellular Contents: Larger pores can lead to the leakage of essential metabolites and small molecules from the cytoplasm.

-

Cell Lysis: The sustained disruption of membrane integrity ultimately leads to cell lysis and death.

Quantitative Antimicrobial Activity of Alamethicin

The antimicrobial efficacy of alamethicin is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. Alamethicin exhibits potent activity primarily against Gram-positive bacteria.

| Microorganism | Strain | MIC (µg/mL) | Reference(s) |

| Gram-Positive Bacteria | |||

| Bacillus subtilis | 168 | 16 | [7] |

| Mycoplasma pulmonis | MpUR1.1 | 12.3 | [8] |

| Fungi | |||

| Candida albicans | Various | >1000 | |

| Aspergillus niger | Various | 1 - 2 | [9] |

Note: MIC values can vary depending on the specific strain, growth medium, and testing methodology used.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of alamethicin with microbial cell membranes.

Patch-Clamp Electrophysiology for Single-Channel Recording

This technique allows for the direct measurement of ion flow through individual alamethicin channels reconstituted into an artificial lipid bilayer.

4.1.1. Materials

-

Planar lipid bilayer workstation

-

Patch-clamp amplifier and data acquisition system

-

Ag/AgCl electrodes

-

Glass capillaries for pulling micropipettes

-

Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)

-

Alamethicin stock solution (in ethanol)

-

Bath and pipette solutions (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)[10]

4.1.2. Procedure

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture (~100-200 µm) in a Teflon cup separating two aqueous compartments (cis and trans).

-

Alamethicin Addition: Alamethicin is added to the cis compartment to a final concentration in the nanomolar to low micromolar range.

-

Voltage-Clamp Protocol: A voltage is applied across the bilayer using the patch-clamp amplifier. A typical voltage-clamp protocol involves holding the membrane potential at a resting value (e.g., 0 mV) and then stepping to various positive and negative potentials (e.g., -100 mV to +100 mV in 20 mV increments) to observe voltage-dependent channel gating.[5]

-

Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine single-channel conductance, open and closed lifetimes, and the number of conductance levels.

Fluorescence Spectroscopy: Calcein Leakage Assay

This assay quantifies the permeabilization of lipid vesicles by alamethicin by measuring the release of a fluorescent dye.

4.2.1. Materials

-

Fluorometer with a plate reader

-

Lipids (e.g., POPC, POPG)

-

Calcein

-

Sephadex G-50 column

-

Buffer (e.g., 20 mM Na-MOPS, 90 mM NaCl, pH 7.5)[11]

-

Triton X-100 (for 100% lysis control)

-

Alamethicin stock solution

4.2.2. Procedure

-

Liposome Preparation:

-

Prepare a thin lipid film by evaporating the solvent from a lipid solution.

-

Hydrate the film with a buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).

-

Create unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

Dye Removal: Separate the calcein-loaded vesicles from the unencapsulated dye using a Sephadex G-50 size-exclusion column.

-

Leakage Assay:

-

Dilute the vesicle suspension in the assay buffer in a 96-well plate.

-

Record the baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm).

-

Add alamethicin to the desired final concentrations.

-

Monitor the increase in fluorescence over time as calcein is released and de-quenched.

-

After the reaction plateaus, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all vesicles and obtain the 100% leakage value.

-

-

Data Analysis: Calculate the percentage of leakage at each time point relative to the 100% lysis control.

X-ray Diffraction

X-ray diffraction provides high-resolution structural information about the arrangement of alamethicin within lipid bilayers.

4.3.1. Materials

-

X-ray diffractometer with a small-angle scattering setup

-

Silicon or glass substrates

-

Lipid and alamethicin solutions in a volatile organic solvent (e.g., chloroform/methanol)

-

Hydration chamber

4.3.2. Procedure

-

Sample Preparation: Prepare highly oriented multilamellar stacks by depositing a solution of lipid and alamethicin onto a flat substrate and allowing the solvent to slowly evaporate.

-

Hydration: Place the sample in a chamber with controlled humidity to hydrate the lipid bilayers.

-

X-ray Scattering: Mount the sample in the X-ray beam and collect the scattering data at various angles.

-

Data Analysis: The diffraction pattern provides information on the lamellar spacing of the lipid bilayers, the electron density profile perpendicular to the membrane, and the in-plane organization of the alamethicin pores.[11][12] This data can be used to determine the location and orientation of alamethicin within the membrane and the structural changes it induces.[7][13]

Conclusion

Alamethicin serves as a paradigm for understanding the action of membrane-active antimicrobial peptides. Its ability to form well-defined, voltage-gated channels provides a tractable system for detailed biophysical and structural studies. The methodologies outlined in this guide offer a robust framework for investigating the intricate interactions between alamethicin and microbial cell membranes. A thorough understanding of these mechanisms is crucial for the rational design and development of new antimicrobial agents that can effectively combat the growing threat of antibiotic resistance. The continued study of alamethicin and its analogs will undoubtedly provide valuable insights into the fundamental principles of membrane biology and pave the way for innovative therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alamethicin F 50 | Bacterial | 56165-93-6 | Invivochem [invivochem.com]

- 3. Sigmoidal concentration dependence of antimicrobial peptide activities: a case study on alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Alamethicin in lipid bilayers: combined use of X-ray scattering and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activities of Antimicrobial Peptides and Synergy with Enrofloxacin against Mycoplasma pulmonis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Microfabricated Teflon Membranes for Low-Noise Recordings of Ion Channels in Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alamethicin in lipid bilayers: Combined use of X-ray scattering and MD simulations [kilthub.cmu.edu]

The Pivotal Role of Aminoisobutyric Acid in the Supramolecular Architecture of Alamethicin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Alamethicin, a 20-residue peptaibol antibiotic produced by the fungus Trichoderma viride, has long served as a paradigm for understanding the mechanisms of voltage-gated ion channels. Its ability to form discrete, voltage-dependent conductance states in lipid bilayers is intricately linked to its unique primary sequence, which is rich in the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib). This technical guide delves into the critical role of Aib in dictating the helical conformation of Alamethicin, its aggregation into functional pores, and the experimental methodologies used to elucidate these structural details.

The Structural Imperative of Aminoisobutyric Acid

The presence of a high proportion of Aib residues is a defining feature of Alamethicin and is fundamental to its structure and function. The gem-dimethyl groups on the α-carbon of Aib sterically restrict the available conformational space, strongly favoring helical structures, primarily the α-helix and the 310-helix.[1][2][3] This inherent helical propensity is crucial for the peptide's ability to span the lipid bilayer and form transmembrane channels.

Helical Conformation and Stability

The crystal structure of Alamethicin (PDB ID: 1AMT) reveals a predominantly α-helical conformation, with a noticeable bend at Pro14.[4][5] The Aib residues are instrumental in stabilizing this helical fold. The constrained phi (φ) and psi (ψ) dihedral angles of Aib residues, as detailed in the Ramachandran plot data, force the peptide backbone into a helical arrangement. This contrasts with peptides composed solely of standard proteinogenic amino acids, which often exhibit greater conformational flexibility.

Quantitative Structural Data

The structural impact of Aib on Alamethicin's conformation can be quantified through various structural parameters. The following tables summarize key data derived from crystallographic and spectroscopic studies.

Table 1: Ramachandran Plot Data for Alamethicin (PDB: 1AMT)

| Residue | Phi (φ) Angle (°) | Psi (ψ) Angle (°) |

| Aib1 | -56.3 | -46.2 |

| Pro2 | -67.1 | -32.5 |

| Aib3 | -58.7 | -45.1 |

| Ala4 | -63.8 | -41.5 |

| Aib5 | -57.9 | -45.8 |

| Ala6 | -65.2 | -40.3 |

| Gln7 | -64.1 | -42.7 |

| Aib8 | -59.3 | -44.5 |

| Val9 | -63.2 | -41.9 |

| Aib10 | -58.1 | -45.6 |

| Gly11 | 87.6 | -176.9 |

| Leu12 | -70.5 | -38.7 |

| Aib13 | -58.5 | -45.3 |

| Pro14 | -61.2 | -35.8 |

| Val15 | -62.9 | -42.1 |

| Aib16 | -59.0 | -44.8 |

| Aib17 | -58.8 | -45.0 |

| Glu18 | -64.5 | -41.2 |

| Gln19 | -63.7 | -42.3 |

Data extracted from the Protein Data Bank (PDB) entry 1AMT.[4][5]

Table 2: Alamethicin Barrel-Stave Pore Dimensions

| Parameter | Value | Reference |

| Pore Type | Barrel-Stave | [6][7] |

| Number of Helices | 8 | [6][7] |

| Inner Pore Diameter | ~18 Å | [6] |

| Outer Pore Diameter | ~40 Å | [6] |

The "Barrel-Stave" Model of Pore Formation

The formation of a transmembrane pore by Alamethicin is widely described by the "barrel-stave" model.[6][7] In this model, individual Alamethicin helices (the "staves") aggregate within the lipid bilayer to form a cylindrical pore (the "barrel") with a central aqueous channel. The process is voltage-dependent, with a transmembrane potential driving the insertion and aggregation of the peptide monomers.

Voltage-Gating Mechanism

The voltage-dependent gating of the Alamethicin channel is a multi-step process initiated by a transmembrane potential. This potential drives the insertion of the amphipathic Alamethicin helices from a surface-adsorbed state into the hydrophobic core of the lipid bilayer.[1][8] The subsequent aggregation of these transmembrane helices leads to the formation of the ion-conducting pore. The number of monomers in the aggregate determines the conductance level of the channel.

References

- 1. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Controls exerted by the Aib residue: helix formation and helix reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. 1AMT: Crystal structure of alamethicin at 1.5 angstrom resolution [ncbi.nlm.nih.gov]

- 6. Alamethicin in Lipid Bilayers: Combined use of X-ray Scattering and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the alamethicin pore reconstructed by x-ray diffraction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Voltage-dependent insertion of alamethicin at phospholipid/water and octane/water interfaces - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Principles of Alamethicin Insertion into Lipid Bilayers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles governing the insertion of the peptide antibiotic alamethicin into lipid bilayers. Alamethicin, a well-studied channel-forming peptide, serves as a model for understanding peptide-membrane interactions, which is crucial for the development of new antimicrobial agents and drug delivery systems. This document details the energetic factors driving the multi-step process of membrane binding, aggregation, and pore formation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Core Thermodynamic Principles

The insertion of alamethicin into a lipid bilayer is a complex process governed by a delicate balance of enthalpic and entropic contributions. The overall Gibbs free energy change (ΔG) for this process is negative, indicating a spontaneous process, but the pathway from a soluble peptide to a transmembrane pore involves several intermediate states with distinct thermodynamic signatures. The primary driving forces include the hydrophobic effect, electrostatic interactions, and the formation of hydrogen bonds within the peptide's helical structure.

Initially, alamethicin monomers in an aqueous solution, which are largely unstructured, adsorb to the surface of the lipid bilayer. This initial binding is primarily driven by the hydrophobic effect, which favors the transfer of the nonpolar residues of alamethicin from the aqueous environment to the less polar membrane interface. This surface-bound state is often referred to as the "S-state".

As the concentration of alamethicin on the membrane surface increases, peptide-peptide interactions become more favorable, leading to the formation of non-conducting oligomers. This aggregation is a critical step and is influenced by the lipid composition of the bilayer. The process of membrane insertion and pore formation is highly dependent on a critical peptide-to-lipid ratio. Above this threshold, a fraction of the alamethicin molecules transition from the surface-adsorbed S-state to a transmembrane "I-state". This transition is the voltage-dependent step in channel formation. The application of a transmembrane potential significantly favors the insertion of the helical peptide into the hydrophobic core of the bilayer. This insertion is thought to be driven by the interaction of the electric field with the large dipole moment of the alamethicin α-helix.

Once inserted, the transmembrane monomers can then assemble into "barrel-stave" pores of varying sizes, with the hydrophobic faces of the helices interacting with the lipid acyl chains and the hydrophilic faces lining a central aqueous channel. The number of monomers in the pore determines its conductance level. The formation and stability of these pores are influenced by factors such as membrane thickness, lipid composition, and the magnitude of the transmembrane voltage.

Quantitative Thermodynamic Data

The following tables summarize key quantitative data related to the thermodynamics of alamethicin insertion, compiled from various experimental and computational studies.

| Parameter | Value | Conditions | Reference |

| Partition Coefficient (K) | 1.3 x 10³ | Dioleoylphosphatidylcholine (DOPC) vesicles | [1] |

| 17 | Phospholipid membrane-water system | [2] | |

| Critical Aqueous Concentration | 2.5 µM | DOPC vesicles | [1] |

| Critical Peptide-to-Lipid Ratio (P/L)* | ~1/40 | Diphytanoyl phosphatidylcholine | [3] |

| Between 1:100 and 1:30 | di18:0(9,10Br)PC | [4] |

Table 1: Partitioning and Critical Concentrations of Alamethicin

| Oligomer Size | Optimal Pore Radius (Å) | Average Effective Energy per Monomer (kcal/mol) | Conditions | Reference |

| Trimer | 6 | - | Implicit membrane model | [5][6] |

| Tetramer | 6 | - | Implicit membrane model | [5][6] |

| Hexamer | 8 | Lowest effective energy | Implicit membrane model | [5][6] |

| Octamer | 11 | Lowest effective energy | Implicit membrane model | [5][6] |

Table 2: Energetics of Alamethicin Pore Formation from Molecular Dynamics Simulations

| Lipid Composition | Change in Binding Free Energy (per mole fraction of added lipid) | Reference |

| DOPC/DOPE | 1400 cal/mol | [7] |

| DOPC/DOPE-Me | 980 cal/mol | [7] |

| DOPC/DOPE-Me2 | 630 cal/mol | [7] |

Table 3: Influence of Lipid Composition on Alamethicin Binding Free Energy

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the thermodynamic principles of alamethicin insertion.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with the binding of alamethicin to lipid vesicles, providing information on the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

-

Sample Preparation:

-

Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DOPC) by extrusion or sonication.

-

Prepare a stock solution of alamethicin in a suitable solvent (e.g., methanol) and determine its concentration accurately.

-

Thoroughly degas both the lipid vesicle suspension and the alamethicin solution to prevent the formation of air bubbles during the experiment.

-

Ensure that the buffer used for the lipid vesicles and the alamethicin solution is identical to minimize heats of dilution.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Fill the sample cell (typically ~200 µL to 1.4 mL) with the lipid vesicle suspension at a known concentration.

-

Fill the injection syringe (typically ~40 µL to 250 µL) with the alamethicin solution at a concentration 10-20 times higher than that of the lipid.

-

-

Titration:

-

Perform a series of small injections (e.g., 5-10 µL) of the alamethicin solution into the sample cell while stirring.

-

Allow the system to reach equilibrium after each injection, monitoring the heat change until it returns to the baseline.

-

The spacing between injections should be sufficient to allow for the return to baseline but not so long as to allow for significant diffusion.[8]

-

-

Data Analysis:

-

Integrate the heat change for each injection peak to obtain the heat released or absorbed per mole of injectant.

-

Plot the heat change per injection against the molar ratio of alamethicin to lipid.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of alamethicin in different environments (aqueous solution vs. lipid vesicles) by measuring the differential absorption of left and right circularly polarized light. Alamethicin adopts a largely α-helical conformation in the membrane environment.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of alamethicin in a suitable buffer.

-

Prepare a suspension of SUVs or LUVs of the desired lipid composition.

-

Prepare a series of samples with a constant concentration of alamethicin and varying concentrations of lipid vesicles.

-

-

CD Measurement:

-

Use a quartz cuvette with a suitable path length (e.g., 1 mm).

-

Record CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

-

Collect a baseline spectrum of the buffer and lipid vesicles without alamethicin and subtract it from the sample spectra.

-

The overall absorbance of the sample should be monitored to ensure it does not exceed the instrument's limits.[9]

-

-

Data Analysis:

-

The CD signal is typically expressed as mean residue ellipticity (MRE).

-

The percentage of α-helical content can be estimated by analyzing the MRE at specific wavelengths (e.g., 222 nm) or by using deconvolution algorithms that fit the experimental spectrum to a basis set of spectra from proteins with known secondary structures.

-

Single-Channel Recording

This electrophysiological technique allows for the direct measurement of the ionic current passing through individual alamethicin pores, providing information about the conductance states and kinetics of the channels.

Methodology:

-

Bilayer Formation:

-

Form a planar lipid bilayer across a small aperture (e.g., in a Teflon cup) separating two aqueous compartments (cis and trans).

-

The bilayer can be formed by painting a solution of lipids in an organic solvent across the aperture or by the Montal-Mueller technique.

-

-

Alamethicin Addition:

-

Add a small amount of alamethicin from a stock solution to the cis compartment.

-

-

Data Acquisition:

-

Apply a constant transmembrane potential (e.g., -100 mV) using Ag/AgCl electrodes.[10]

-

Record the ionic current using a sensitive patch-clamp amplifier.[11] The recordings are typically performed in a high salt solution, such as 1 M KCl.[10]

-

The signal is filtered at an appropriate cutoff frequency (e.g., 1 kHz) to reduce noise.[10]

-

-

Data Analysis:

-

The recorded current trace will show discrete steps corresponding to the opening and closing of individual alamethicin channels.

-

Generate an all-points histogram of the current trace to identify the different conductance levels of the pores.[11]

-

The conductance of each level can be calculated using Ohm's law (G = I/V).

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to model the insertion and aggregation of alamethicin in a lipid bilayer at an atomistic level, allowing for the calculation of interaction energies and the visualization of the dynamic processes.

Methodology:

-

System Setup:

-

Obtain the initial coordinates of an alamethicin monomer (e.g., from the Protein Data Bank).

-

Build a model of a hydrated lipid bilayer (e.g., DOPC) using software such as GROMACS or CHARMM-GUI.

-

Place one or more alamethicin molecules at the water-bilayer interface or in a transmembrane orientation.

-

Solvate the system with water molecules and add ions to neutralize the system and achieve a desired salt concentration.

-

-

Simulation Protocol (using GROMACS):

-

Energy Minimization: Perform energy minimization to remove steric clashes and relax the initial system.

-

Equilibration:

-

Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to allow the temperature to stabilize.

-

Perform a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the pressure and density of the system to equilibrate. Position restraints on the peptide and lipid headgroups are often gradually removed during equilibration.

-

-

Production Run: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to observe the desired phenomena (e.g., peptide insertion, aggregation, pore formation).

-

-

Analysis:

-

Analyze the trajectory to calculate thermodynamic properties such as the potential of mean force (PMF) for insertion, interaction energies between peptides, and structural parameters like the tilt angle of the peptide and the thickness of the membrane.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the study of alamethicin insertion.

Caption: The multi-step pathway of alamethicin insertion into a lipid bilayer.

Caption: A typical experimental workflow for studying alamethicin-membrane interactions.

References

- 1. Thermodynamic analysis of incorporation and aggregation in a membrane: application to the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distribution of alamethicin in lipid membranes and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of alamethicin insertion into lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the Alamethicin Pore Reconstructed by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A thermodynamic approach to alamethicin pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. search.library.berkeley.edu [search.library.berkeley.edu]

- 7. Correlation between the free energy of a channel-forming voltage-gated peptide and the spontaneous curvature of bilayer lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tainstruments.com [tainstruments.com]

- 9. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Alamethicin Insertion into Artificial Lipid Membranes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for studying the insertion of the channel-forming peptide Alamethicin into artificial lipid membranes. These guidelines are intended to assist researchers in biophysics, membrane protein studies, and drug development in establishing robust and reproducible experimental setups.

Introduction

Alamethicin, a 20-amino acid peptide antibiotic, is a well-established model for investigating the mechanisms of peptide-membrane interactions and voltage-gated ion channel formation.[1][2] Its ability to self-assemble within a lipid bilayer to form pores makes it an excellent candidate for biophysical studies.[1][3] The insertion process is dependent on several factors, including the peptide-to-lipid molar ratio (P/L), lipid composition of the membrane, temperature, and the presence of a transmembrane potential.[4][5] Understanding the kinetics and structural dynamics of Alamethicin insertion is crucial for elucidating its antimicrobial activity and for the design of novel membrane-active therapeutic agents.

Key Factors Influencing Alamethicin Insertion

The interaction of Alamethicin with lipid bilayers is a multi-step process that begins with the adsorption of peptide monomers onto the membrane surface, followed by insertion and aggregation to form transmembrane channels.[4][6]

Peptide-to-Lipid (P/L) Molar Ratio: At low P/L ratios, Alamethicin monomers typically reside on the surface of the lipid bilayer in an inactive "S" state.[4] As the concentration of the peptide increases, it reaches a critical threshold (P/L*) that triggers the insertion of a fraction of the molecules into the membrane core.[4][6] At even higher concentrations, a significant portion of the Alamethicin molecules insert and form pores.[6]

Lipid Composition: The lipid composition of the artificial membrane significantly influences the insertion mechanism and efficiency of Alamethicin. Factors such as bilayer thickness, lipid headgroup chemistry (e.g., ether-linked vs. ester-linked phospholipids), and the presence of cholesterol can alter the insertion process.[4][5] For instance, the P/L* threshold for insertion is higher in 1,2-O-dihexadecyl-sn-glycero-3-phosphocholine (DHPC) bilayers compared to 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers.[4]

Transmembrane Potential: The application of a transmembrane voltage is a key driver for the insertion and gating of Alamethicin channels.[3][7][8] A cis-positive potential promotes the insertion of the peptide into the bilayer.[7]

Temperature: Temperature affects the fluidity of the lipid bilayer, which in turn influences the kinetics of Alamethicin insertion.[5][9] Experiments are typically conducted at temperatures above the phase transition of the lipid bilayer to ensure a fluid membrane state.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Alamethicin insertion into various artificial lipid membranes as reported in the literature.

Table 1: Critical Peptide-to-Lipid (P/L) Molar Ratios for Insertion*

| Lipid Bilayer Composition | Critical P/L* Ratio | Temperature (°C) | Technique | Reference |

| Diphytanoyl Phosphatidylcholine (DPhPC) | ~ 1/40 | Not Specified | Neutron in-plane scattering | [6] |

| 1,2-O-dihexadecyl-sn-glycero-3-phosphocholine (DHPC) | Between 1:40 and 1:30 | 20 | Oriented Circular Dichroism | [4] |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | ~ 1:80 | 20 | Oriented Circular Dichroism | [4] |

Table 2: Single-Channel Conductance of Alamethicin in DPhPC Bilayers

| Conductance State | Average Conductance (pS) | Applied Potential (mV) |

| State 1 | 90 | 90-120 |

| State 2 | 480 | 90-120 |

| State 3 | 1190 | 90-120 |

| State 4 | 1910 | 90-120 |

Data extracted from single-channel recordings in diphytanoylphosphatidylcholine (DPhPC) bilayers.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Alamethicin insertion into artificial lipid membranes.

Preparation of Unilamellar Phospholipid Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), which are commonly used as model membrane systems.

Materials:

-

Phospholipids (e.g., DOPC, DMPC, DPhPC) in chloroform

-

Buffer solution (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size for LUVs)

-

Argon or Nitrogen gas

Protocol:

-

In a round-bottom flask, add the desired amount of phospholipid solution.

-

Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the buffer solution and vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

-

For LUV preparation, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

-

Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for 10-20 passes to obtain a homogenous population of LUVs.

-

For SUV preparation, sonicate the MLV suspension on ice until the solution becomes clear.

-

Store the prepared vesicles at 4°C and use them within a few days.

Alamethicin Insertion Monitored by Fluorescence Spectroscopy

This protocol utilizes fluorescence-labeled Alamethicin to monitor its insertion kinetics into pre-formed lipid vesicles using a stopped-flow apparatus.[9]

Materials:

-

Fluorescence-labeled Alamethicin (e.g., N-terminally labeled)

-

Unilamellar phospholipid vesicles (prepared as in Protocol 4.1)

-

Stopped-flow fluorescence spectrophotometer

Protocol:

-

Prepare a stock solution of fluorescence-labeled Alamethicin in a suitable solvent (e.g., methanol).

-

Dilute the Alamethicin stock solution and the vesicle suspension in the appropriate buffer to the desired final concentrations.

-

Load one syringe of the stopped-flow apparatus with the Alamethicin solution and the other with the vesicle suspension.

-

Rapidly mix the two solutions and monitor the change in fluorescence intensity over time. The insertion of the peptide into the hydrophobic environment of the bilayer typically results in an increase in fluorescence intensity and/or a blue shift in the emission maximum.

-

Fit the resulting kinetic traces to an appropriate model (e.g., single exponential) to determine the rate constants for insertion.[9]

Black Lipid Membrane (BLM) for Single-Channel Recordings

This protocol describes the formation of a planar lipid bilayer, also known as a black lipid membrane (BLM), for electrical measurements of single Alamethicin channels.

Materials:

-

Lipid solution in an organic solvent (e.g., 1% DPhPC in n-decane)

-

Aperture in a hydrophobic material (e.g., Teflon) separating two aqueous compartments

-

Ag/AgCl electrodes

-

Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

-

Alamethicin stock solution

-

Patch-clamp amplifier and data acquisition system

Protocol:

-

Fill both compartments of the BLM chamber with the electrolyte solution.

-

Carefully "paint" the lipid solution across the aperture using a small brush or a glass rod to form a thin lipid film.

-

Monitor the formation of the bilayer by measuring the membrane capacitance. A stable bilayer will have a capacitance of approximately 0.3-0.8 µF/cm². The membrane will appear black when observed under reflected light, hence the name "black lipid membrane".[11]

-

Add a small aliquot of the Alamethicin stock solution to one of the compartments (the cis side).

-

Apply a transmembrane potential using the patch-clamp amplifier and record the ionic current flowing across the membrane.

-

Observe the discrete steps in the current trace, which correspond to the opening and closing of individual Alamethicin channels.[10]

-

Analyze the single-channel conductance levels and their voltage dependence.[10]

Visualizations

Experimental Workflow for Alamethicin Insertion Studies

Caption: General experimental workflow for studying Alamethicin insertion into lipid vesicles.

Alamethicin Insertion and Pore Formation Model

Caption: A model depicting the concentration-dependent insertion and pore formation of Alamethicin.

References

- 1. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]

- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 3. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of Alamethicin with Ether-Linked Phospholipid Bilayers: Oriented Circular Dichroism, 31P Solid-State NMR, and Differential Scanning Calorimetry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and stability of alamethicin conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of alamethicin insertion into lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltage-dependent insertion of alamethicin at phospholipid/water and octane/water interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simulation studies of alamethicin-bilayer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Incorporation kinetics in a membrane, studied with the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

- 11. mdpi.com [mdpi.com]

Application Notes: Utilizing Alamethicin for Single-Channel Recording Experiments

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to using alamethicin for single-channel recording experiments. Alamethicin, a channel-forming peptide antibiotic produced by the fungus Trichoderma viride, is a valuable tool in biophysical studies of ion channels.[1][2] It self-assembles within a lipid bilayer to form voltage-dependent ion channels that exhibit multiple, well-defined conductance states.[2][3][4][5] This property makes it an excellent model system for studying the fundamental principles of ion channel function, including gating mechanisms, ion selectivity, and the influence of the lipid environment on channel behavior.[2][6][7]

The channels formed by alamethicin are bundles of transmembrane helices surrounding a central pore.[3] The number of α-helical alamethicin monomers in the bundle determines the conductance level of the channel.[3][4] Channel formation and activity are dependent on a transmembrane voltage, typically with the cis side being positive, which drives the insertion of the peptide into the membrane.[3][4]

Key Features of Alamethicin Channels:

-

Voltage-Gated: Channel opening is dependent on the applied transmembrane potential.[8][9][10]

-

Multi-level Conductance: Channels exhibit several distinct conductance states corresponding to different numbers of aggregated alamethicin monomers.[3][4]

-

Cation-Selective: The channels are predominantly selective for cations.[6]

-

Dynamic Nature: The number of monomers per channel can vary under different experimental conditions.[6]

Experimental Protocols

Preparation of Lipid Bilayers

The formation of a stable planar lipid bilayer (PLB) or giant unilamellar vesicle (GUV) is critical for successful single-channel recording.

a) Planar Lipid Bilayer (PLB) Formation (Painting Method):

-

Aperture Preparation: Use a small aperture (typically 100-250 µm in diameter) in a hydrophobic material such as a Teflon cup or partition. Pre-treat the aperture by painting a solution of 1% glycerol in ethanol or hexadecane across it and allowing it to dry. This enhances bilayer stability.

-

Lipid Solution: Prepare a solution of the desired lipid (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent like n-decane at a concentration of 10-25 mg/mL.

-

Bilayer Formation:

-

Fill the chambers on both sides of the aperture with the desired electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

-

Using a fine brush or a glass rod, apply a small amount of the lipid solution across the aperture.

-

Initially, a thick lipid film will form. Over time (a few minutes to an hour), the solvent will dissolve into the aqueous phase and the lipids will self-assemble into a bilayer, which can be monitored by an increase in membrane capacitance. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm².

-

b) Giant Unilamellar Vesicle (GUV) Formation (Electroformation Method):

-

Lipid Film Preparation: Dissolve the desired lipids in chloroform to a final concentration of 1-5 mg/mL. Spread a thin, even layer of this solution onto two conductive indium tin oxide (ITO) coated glass slides. Allow the solvent to evaporate completely under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

-

Assembly of the Electroformation Chamber: Assemble the two ITO slides with the lipid films facing each other, separated by a silicone or Teflon spacer to create a chamber.

-

Hydration and Electroformation: Fill the chamber with a non-ionic solution (e.g., 0.2 M sucrose). Apply a low-frequency AC electric field (e.g., 10 Hz, 1-2 V) to the ITO slides for 2-4 hours at a temperature above the phase transition temperature of the lipids. This process promotes the swelling and formation of large, single-lamellar vesicles.

-

Harvesting GUVs: Gently pipette the GUV-containing solution from the chamber for use in patch-clamp experiments.

Alamethicin Incorporation and Single-Channel Recording

-

Alamethicin Stock Solution: Prepare a stock solution of alamethicin in a solvent like ethanol or methanol at a concentration of 0.1-1 mg/mL. Store at -20°C.

-

Incorporation into the Bilayer:

-